N-methyl-4-[(methylsulfanyl)methyl]aniline
Description
N-Methyl-4-[(methylsulfanyl)methyl]aniline (CAS: Not explicitly provided; tentative structure: C₉H₁₃NS) is a substituted aniline derivative featuring:
- N-Methyl group: Attached to the amino (–NH–) group, reducing nucleophilicity and enhancing lipophilicity.
- 4-(Methylsulfanylmethyl) group: A para-substituted thioether (–CH₂–S–CH₃) providing moderate electron-donating effects and increased hydrophobicity compared to sulfonyl or hydroxyl groups.
Properties
IUPAC Name |
N-methyl-4-(methylsulfanylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-10-9-5-3-8(4-6-9)7-11-2/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNRMPNYCVLFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(methylsulfanyl)methyl]aniline typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
N-Methyl-4-[(methylsulfanyl)methyl]aniline has been studied for its potential applications in several scientific domains:
Pharmaceutical Development
The compound has been investigated for its biological activities, particularly in:
- Anti-inflammatory Agents : Studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases .
- Antimicrobial Activity : Research indicates that certain aniline derivatives possess antimicrobial properties, which could be harnessed in creating new antibiotics or antiseptics.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in:
- Peptide Synthesis : It is used as a coupling agent in solid-phase peptide synthesis due to its reactivity with carboxylic acids and amines .
- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions for catalytic applications.
Material Science
In material science, this compound is explored for:
- Polymer Chemistry : It can be incorporated into polymers to enhance their mechanical properties or to impart specific functionalities.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that N-methyl derivatives of anilines exhibit significant inhibition of pro-inflammatory cytokines. The research involved testing various concentrations of the compound on cell cultures, revealing dose-dependent effects on inflammation markers .
Case Study 2: Synthesis Efficiency
Research by Atatreh et al. highlighted the efficiency of using this compound in synthesizing novel pyrimidine derivatives with enhanced anti-inflammatory activity. The study utilized a one-pot reaction method that significantly reduced synthesis time while maintaining high yields .
Mechanism of Action
The mechanism of action of N-methyl-4-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Methyl-4-(Methylsulfonyl)aniline (CAS: 119871-25-9; C₈H₁₁NO₂S)
| Property | N-Methyl-4-[(Methylsulfanyl)methyl]aniline | N-Methyl-4-(Methylsulfonyl)aniline |
|---|---|---|
| Substituent | –CH₂–S–CH₃ (thioether) | –SO₂–CH₃ (sulfonyl) |
| Electronic Effects | Electron-donating | Electron-withdrawing |
| Polarity | Moderate (logP ~2.5*) | High (logP ~1.0*) |
| Molecular Weight | 167.27 g/mol | 185.24 g/mol |
| Reactivity | Susceptible to oxidation (→ sulfoxide) | Stable under oxidative conditions |
| Applications | Potential in lipophilic drug design | Used in polar intermediates |
*The sulfonyl group in N-methyl-4-(methylsulfonyl)aniline increases solubility in polar solvents (e.g., water, DMSO), whereas the thioether in the target compound enhances membrane permeability .
4-[(Methylsulfonyl)methyl]aniline (CAS: 24176-70-3; C₈H₁₁NO₂S)
| Property | This compound | 4-[(Methylsulfonyl)methyl]aniline |
|---|---|---|
| Amino Group | N-Methyl (–NHCH₃) | Free amine (–NH₂) |
| Substituent | –CH₂–S–CH₃ | –CH₂–SO₂–CH₃ |
| Nucleophilicity | Reduced | High |
| Stability | Oxidizes to sulfoxide | Resists oxidation |
The free amine in 4-[(methylsulfonyl)methyl]aniline enables participation in coupling reactions (e.g., diazotization), while the N-methyl group in the target compound limits such reactivity .
N-[(4-Methoxyphenyl)methyl]-4-(Methylsulfanyl)aniline (C₁₅H₁₇NOS)
| Property | This compound | N-[(4-Methoxyphenyl)methyl]-4-(Methylsulfanyl)aniline |
|---|---|---|
| N-Substituent | –CH₃ | –CH₂–C₆H₄–OCH₃ (4-methoxybenzyl) |
| Steric Bulk | Low | High |
| Lipophilicity | Moderate (logP ~2.5) | High (logP ~3.8) |
4-(Methylsulfanyl)-N-(2-Phenylethyl)aniline (C₁₅H₁₇NS; MW: 243.37)
| Property | This compound | 4-(Methylsulfanyl)-N-(2-Phenylethyl)aniline |
|---|---|---|
| N-Substituent | –CH₃ | –CH₂CH₂–C₆H₅ (phenethyl) |
| Bioactivity | Unreported | Potential CNS activity (structural analogy) |
The phenethyl group may confer blood-brain barrier permeability, making this compound relevant in neuropharmacology .
Key Research Findings and Data Tables
Biological Activity
N-methyl-4-[(methylsulfanyl)methyl]aniline, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a methyl group and a methylsulfanyl group attached to an aniline structure. The synthesis typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with methylamine in the presence of a base like sodium hydroxide or potassium carbonate, often utilizing organic solvents such as dichloromethane or toluene at controlled temperatures.
Biological Activity Overview
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these activities are critical for evaluating its therapeutic potential.
2. Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, showing promise as a potential chemotherapeutic agent. The structure-activity relationship indicates that modifications in the aniline structure can enhance its cytotoxic effects against specific cancer types .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial activity of this compound reported MIC values ranging from 50 to 100 µg/mL against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In another investigation, this compound demonstrated significant cytotoxicity against human leukemia cells with an IC50 value of approximately 30 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis pathways .
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to altered cellular responses. For instance, its interaction with enzymes involved in cell proliferation could explain its anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aniline ring significantly affect its potency:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at para | Enhances antimicrobial activity |
| Electron-withdrawing groups | Increases anticancer potency |
| Alkyl chain length | Modulates solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
